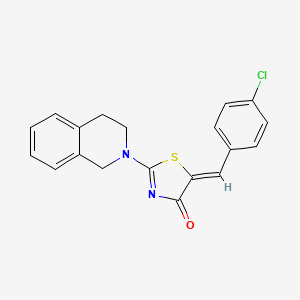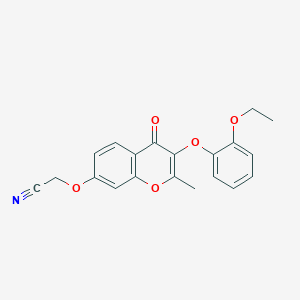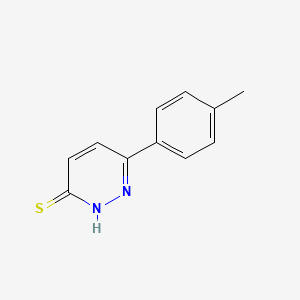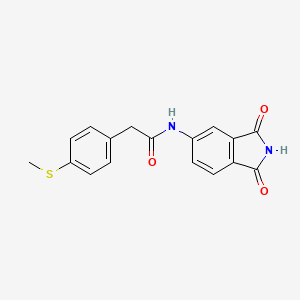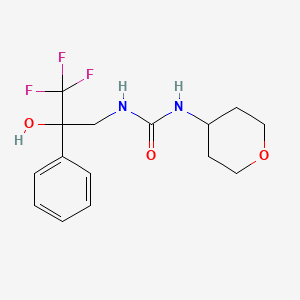![molecular formula C20H20N4O4S B2626817 5-((2,4-dioxopentan-3-yl)thio)-1,3-dimethyl-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 888415-50-7](/img/structure/B2626817.png)
5-((2,4-dioxopentan-3-yl)thio)-1,3-dimethyl-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. One of the carbon atoms in the six-membered ring is replaced by a nitrogen atom . Pyrimidines and their derivatives are known to exhibit significant biological activity and are versatile objects for chemical modification .
Synthesis Analysis
The synthesis of such compounds often involves cyclization processes or domino reactions . The introduction of a thiol group may be considered a less known direction of chemical modification. It provides additional opportunities for further functionalization and ability to influence the oxidative processes in the organism .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Pyrimidines can undergo a variety of reactions including substitutions, eliminations, and additions .Scientific Research Applications
Green Catalytic Systems for Synthesis
Research has developed green and efficient regioselective and chemoselective syntheses of pyrimido[4,5-d]pyrimidinone derivatives, including compounds similar to the one , through one-pot three-component Biginelli-like condensation. These methods utilize green catalytic systems, such as ZrOCl2.8H2O and DABCO, in water, highlighting the importance of aqueous reaction mediums and high yields. The protocols offer a sustainable approach to synthesizing these complex molecules with significant regioselectivity and chemoselectivity (Rimaz et al., 2017).
Synthesis from N,S- and N,N-acetals of Diacetylketene
The action of alkyl and aryl isocyanates on N,S-acetals of diacetylketene leads to derivatives of 4-alkylthiouracils, illustrating a method to synthesize pyrimido[4,5-d]pyrimidine derivatives from precursors. This pathway provides insights into constructing complex pyrimidine structures from simpler ketene acetals, expanding the synthetic toolbox for these compounds (Dorokhov et al., 1991).
Facile Synthesis of Pyrimido[4,5-b][1,4]diazepine Derivatives
A facile procedure for preparing pyrimido[4,5-b][1,4]diazepine derivatives from amino-dimethyluracils highlights a two-step reaction process. This research delineates a straightforward method to access a class of pyrimidine derivatives, offering potential utility in various chemical and pharmaceutical applications (Taghavi-Moghadam et al., 1999).
Antioxidant Activity of Pyrimido[4,5-d] Pyrimidine Derivatives
The synthesis of pyrimido[4,5-d] pyrimidine derivatives and their evaluation as antioxidants represent a significant application in the search for new therapeutic agents. The use of iodine catalysts for efficient reaction outcomes and the demonstration of antioxidant properties in the synthesized compounds underscore their potential in medicinal chemistry (Cahyana et al., 2020).
Novel Synthetic Pathways
Innovative synthetic methods for functionalized pyrimidine derivatives involve water-mediated, catalyst-free protocols. These methods enable the synthesis of pharmaceutically relevant molecules, emphasizing the advantages of using water as a solvent and highlighting operational simplicity and environmental friendliness (Brahmachari et al., 2020).
Future Directions
Mechanism of Action
Target of Action
Compounds with a pyrimidine structure often interact with various enzymes and receptors in the body. For instance, some pyrimidine derivatives are known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Biochemical Pathways
Depending on the specific target of the compound, various biochemical pathways could be affected. For example, if the compound targets CDKs, it could affect the cell cycle and potentially halt the proliferation of cells .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific mechanism of action and the type of cells it affects. For instance, if the compound inhibits CDKs, it could lead to cell cycle arrest and potentially induce apoptosis .
properties
IUPAC Name |
5-(2,4-dioxopentan-3-ylsulfanyl)-1,3-dimethyl-7-(3-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-10-7-6-8-13(9-10)16-21-17-14(19(27)24(5)20(28)23(17)4)18(22-16)29-15(11(2)25)12(3)26/h6-9,15H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJKEXYWHLVPHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C(=N2)SC(C(=O)C)C(=O)C)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

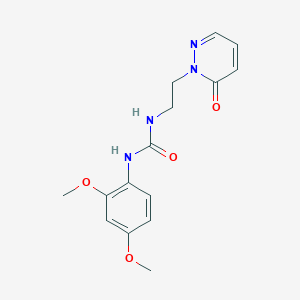

![1-(methylsulfonyl)-3-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one](/img/structure/B2626738.png)
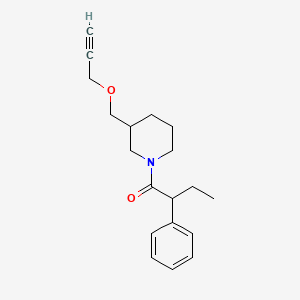
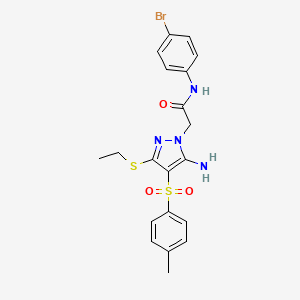
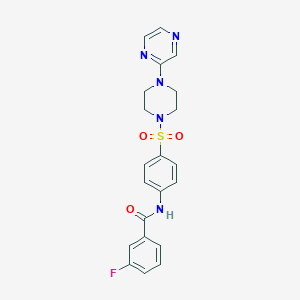
![2-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B2626746.png)
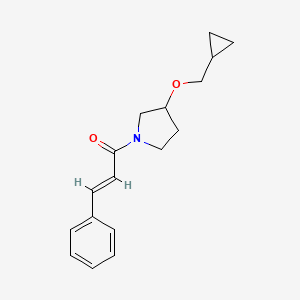
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2626748.png)
